4,4-Diethenyl-4,5-dihydro-3H-pyrazole
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Overview
Description
4,4-Diethenyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds or their analogs. This reaction can be carried out under mild conditions, often using a catalyst to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to streamline the synthesis and reduce costs. These methods are designed to be efficient and environmentally friendly, often employing green solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: Conversion to pyrazolone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitutions at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Substituted pyrazoles with diverse functional groups.
Scientific Research Applications
4,4-Diethenyl-4,5-dihydro-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Diethenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Pyrazole: A basic structure with two nitrogen atoms in the ring.
Pyrazoline: A reduced form of pyrazole with a single double bond.
Indazole: A benzo-fused derivative of pyrazole with additional biological activities.
Uniqueness: 4,4-Diethenyl-4,5-dihydro-3H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
63480-73-9 |
---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4,4-bis(ethenyl)-3,5-dihydropyrazole |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-2)5-8-9-6-7/h3-4H,1-2,5-6H2 |
InChI Key |
FJEXVWJTGIJWBT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CN=NC1)C=C |
Origin of Product |
United States |
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